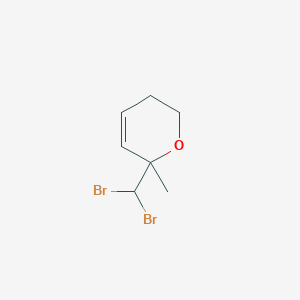
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran is an organic compound characterized by the presence of a pyran ring substituted with dibromomethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst . This reaction can be mediated by metals to construct various synthetic intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromoform and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Aqueous Sulphuric Acid: Employed in certain oxidation reactions.
Glacial Acetic Acid: Utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyran derivatives .
Aplicaciones Científicas De Investigación
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with specific biomolecules, leading to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Dibromomethane: A related compound with similar bromination properties.
Bromoform: Another brominated compound used in similar synthetic reactions.
Uniqueness
6-(Dibromomethyl)-6-methyl-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical properties and reactivity compared to other brominated compounds .
Propiedades
Número CAS |
114085-18-6 |
|---|---|
Fórmula molecular |
C7H10Br2O |
Peso molecular |
269.96 g/mol |
Nombre IUPAC |
6-(dibromomethyl)-6-methyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H10Br2O/c1-7(6(8)9)4-2-3-5-10-7/h2,4,6H,3,5H2,1H3 |
Clave InChI |
JPJMVGVTWAOTEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CCCO1)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


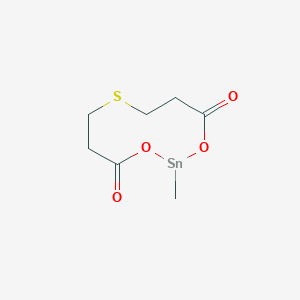
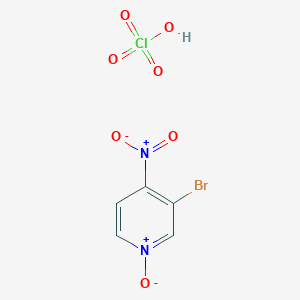
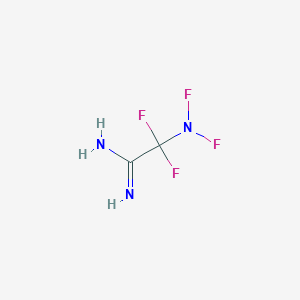
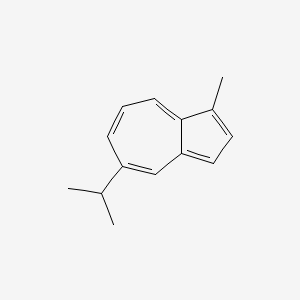
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
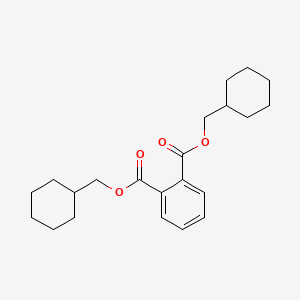
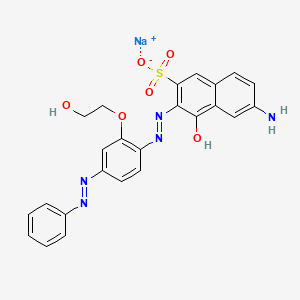
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

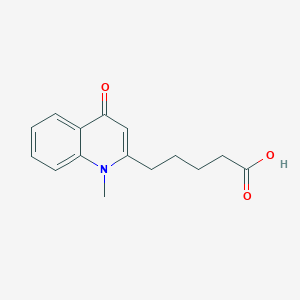
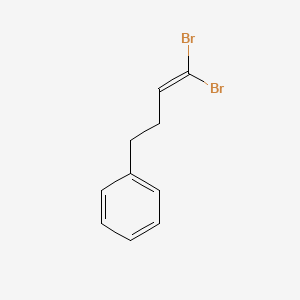
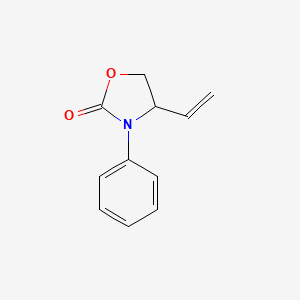
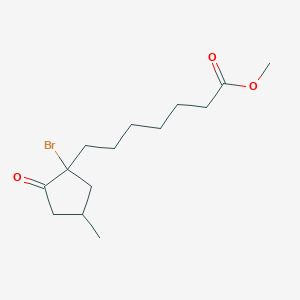
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
